molecular formula C15H14ClNO B270218 N-(4-chlorophenyl)-3,5-dimethylbenzamide

N-(4-chlorophenyl)-3,5-dimethylbenzamide

Cat. No.: B270218
M. Wt: 259.73 g/mol
InChI Key: JQOXFMYBQBSTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-3,5-dimethylbenzamide (CAS: 127292-04-0) is a benzamide derivative with the molecular formula C₁₅H₁₄ClNO and a molecular weight of 259.73 g/mol . Its structure comprises a benzamide core substituted with a 4-chlorophenyl group at the amide nitrogen and 3,5-dimethyl groups on the benzene ring. Crystallographic studies confirm its planar amide linkage and non-covalent interactions stabilizing the solid-state structure .

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-10-7-11(2)9-12(8-10)15(18)17-14-5-3-13(16)4-6-14/h3-9H,1-2H3,(H,17,18)

InChI Key

JQOXFMYBQBSTAP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Substituted Benzamides with HDAC Inhibition Activity

  • LMK-235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide): This compound shares the 3,5-dimethylbenzamide core but incorporates a hydroxamic acid side chain. LMK-235 selectively inhibits HDAC4 and HDAC5 (class IIa histone deacetylases) at nanomolar concentrations. In contrast, the absence of the hydroxamate group in N-(4-chlorophenyl)-3,5-dimethylbenzamide likely negates HDAC inhibitory activity, emphasizing the critical role of the hydroxamic acid moiety for enzyme targeting .

Halogen-Substituted Aromatic Compounds

  • It inhibits monoacylglycerol lipase (MGL) with an IC₅₀ of 7.24 µM, comparable to analogs with iodine (IC₅₀ = 4.34 µM) or bromine (IC₅₀ = 4.37 µM) substitutions. This suggests that the para-chloro substituent’s electronic effects (e.g., electron-withdrawing nature) may enhance binding affinity across diverse scaffolds, though steric factors are less critical .

Hydroxamic Acid Derivatives

  • N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide :
    This hydroxamic acid derivative, synthesized alongside analogs in , demonstrates the importance of the N-hydroxy group for metal-chelating properties (e.g., iron binding in antioxidant assays). The 4-chlorophenyl moiety here may enhance stability or lipophilicity, but the absence of the hydroxamate group in this compound limits such reactivity .

Heterocyclic Analogs with Antifungal Activity

  • (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) :
    TRI contains a para-substituted aromatic moiety similar to the chlorophenyl group in the target compound. TRI exhibits antifungal activity against Candida albicans, highlighting the role of para-substitution in microbial targeting. However, the triazine heterocycle in TRI introduces distinct electronic properties compared to the benzamide scaffold .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
This compound Benzamide 4-Chlorophenyl, 3,5-dimethyl 259.73 Not explicitly reported
LMK-235 Benzamide 3,5-Dimethyl, hydroxamic acid ~350 (estimated) HDAC4/5 inhibitor
N-(4-Chlorophenyl)maleimide Maleimide 4-Chlorophenyl ~225 (estimated) MGL inhibitor (IC₅₀ = 7.24 µM)
N-(4-Chlorophenyl)-3-cyclohexylpropanamide Hydroxamic acid 4-Chlorophenyl, cyclohexyl ~280 (estimated) Antioxidant/chelator
TRI (Triazine derivative) Triazine 4-Methoxyaniline, dimethoxy ~300 (estimated) Antifungal

Key Findings and Implications

Substituent Effects : The 4-chlorophenyl group enhances lipophilicity and binding interactions across multiple scaffolds (e.g., benzamides, maleimides). However, functional groups like hydroxamic acids or heterocycles are critical for specific activities (e.g., HDAC inhibition, antifungal effects).

Scaffold Flexibility : While the benzamide core is versatile, its biological activity is highly dependent on auxiliary substituents. For example, LMK-235’s hydroxamate chain enables HDAC inhibition, absent in the target compound.

Halogen Influence : The para-chloro substitution’s electron-withdrawing nature may optimize electronic interactions in binding pockets, as seen in MGL inhibition .

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-3,5-dimethylbenzamide, and how can coupling agents improve yield?

Methodological Answer:

  • Carbodiimide-Mediated Coupling : Use N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of 3,5-dimethylbenzoic acid, enabling efficient amide bond formation with 4-chloroaniline. This method minimizes side reactions and achieves yields >65% .
  • Crystallographic Validation : Post-synthesis, confirm purity via recrystallization in ethanol and validate molecular geometry using X-ray diffraction (e.g., bond angles: C=O at 122.1°, C-N at 128.7°) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–7.5 ppm), methyl groups (δ 2.2–2.3 ppm), and amide protons (δ 8.4–9.1 ppm). Use DMSO-d6 as a solvent for optimal resolution .
  • Elemental Analysis : Verify stoichiometry (e.g., C: 68.2%, H: 5.1%, N: 6.4%) and compare with theoretical values .
  • IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

Q. How do solvent and pH conditions influence the fluorescence properties of this compound?

Methodological Answer:

  • Fluorescence Optimization : Maximum emission intensity (λem = 380 nm) occurs in ethanol at pH 5 and 25°C. Use phosphate buffer (0.1 M) for pH control .

  • Quantitative Parameters :

    ParameterValue
    Limit of Detection0.269 mg/L
    Limit of Quantitation0.898 mg/L
    RSD%1.369
    These metrics are critical for assay design in photophysical studies .

Advanced Research Questions

Q. What strategies resolve contradictory data in enzyme inhibition studies involving this compound?

Methodological Answer:

  • Binding Assay Replication : Conduct competitive inhibition assays (e.g., HDAC inhibition) with varying substrate concentrations (0.1–10 µM) and use Lineweaver-Burk plots to distinguish between competitive/non-competitive mechanisms .
  • Control for Off-Target Effects : Compare inhibition profiles with structurally similar analogs (e.g., N-(2-(benzylamino)-2-oxoethyl)-3,5-dimethylbenzamide) to isolate substituent-specific effects .

Q. How do structural modifications to the benzamide core alter bioactivity in HDAC or PIP3 inhibition?

Structure-Activity Relationship (SAR) Insights:

  • Hydroxamic Acid Addition : Introducing a hydroxamic acid group (e.g., N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide) enhances HDAC inhibition (IC50 < 100 nM) by chelating catalytic zinc ions .
  • Trifluoromethyl Substitution : Derivatives like N-[2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy]-3,5-bis(trifluoromethyl)benzamide show improved Rho pathway inhibition (IC50 = 1.2 µM) due to enhanced hydrophobic interactions .

Q. What crystallographic data support the interaction of this compound with biological targets?

Methodological Answer:

  • X-ray Co-Crystallization : Resolve structures of the compound bound to HDAC8 (PDB ID: 6Q0) to identify key hydrogen bonds between the amide carbonyl and Arg37/Asp89 residues .
  • Thermal Shift Assays : Monitor ΔTm (melting temperature shift) to quantify target stabilization. A ΔTm > 3°C indicates strong binding .

Q. How can computational modeling predict toxicity profiles of benzamide derivatives?

Methodological Answer:

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to calculate logP (2.8–3.5), polar surface area (70–85 Ų), and cytochrome P450 inhibition risks .
  • In Silico Docking : Simulate binding to hERG channels to assess cardiotoxicity risks. Derivatives with bulky substituents (e.g., trifluoromethyl) show lower hERG affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.